molecular formula C10H9ClF3NO B14035268 1-(4-Amino-2-(trifluoromethyl)phenyl)-1-chloropropan-2-one

1-(4-Amino-2-(trifluoromethyl)phenyl)-1-chloropropan-2-one

Cat. No.: B14035268
M. Wt: 251.63 g/mol
InChI Key: FJWMCTRNVJLDTI-UHFFFAOYSA-N
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Description

1-(4-Amino-2-(trifluoromethyl)phenyl)-1-chloropropan-2-one is an organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-2-(trifluoromethyl)phenyl)-1-chloropropan-2-one typically involves multiple steps. One common method starts with the preparation of 4-amino-2-trifluoromethyl benzonitrile, which can be synthesized from m-trifluoromethyl fluorobenzene through positioning bromination, cyano group replacement, and aminolysis substitution . The intermediate is then subjected to further reactions to introduce the chloropropanone moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of readily available reagents such as glacial acetic acid, concentrated sulfuric acid, dibromohydantoin, cuprous cyanide, and liquid ammonia is common in the preparation process . The process is designed to minimize the use of strong acids and hazardous materials, making it more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-2-(trifluoromethyl)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and chloropropanone groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

1-(4-Amino-2-(trifluoromethyl)phenyl)-1-chloropropan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-(trifluoromethyl)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Amino-2-(trifluoromethyl)phenyl)-1-chloropropan-2-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its trifluoromethyl group enhances its stability and bioactivity, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C10H9ClF3NO

Molecular Weight

251.63 g/mol

IUPAC Name

1-[4-amino-2-(trifluoromethyl)phenyl]-1-chloropropan-2-one

InChI

InChI=1S/C10H9ClF3NO/c1-5(16)9(11)7-3-2-6(15)4-8(7)10(12,13)14/h2-4,9H,15H2,1H3

InChI Key

FJWMCTRNVJLDTI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)N)C(F)(F)F)Cl

Origin of Product

United States

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